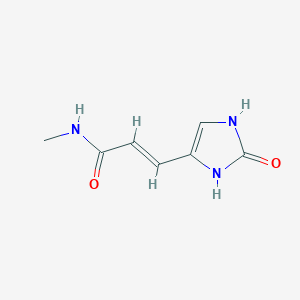
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide is a heterocyclic compound that belongs to the class of imidazoles It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of N-methylimidazole with an acrylamide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylic acid, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Disubstituted 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitriles
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives
Uniqueness
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acrylamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(E)-N-methyl-3-(2-oxo-1,3-dihydroimidazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C7H9N3O2/c1-8-6(11)3-2-5-4-9-7(12)10-5/h2-4H,1H3,(H,8,11)(H2,9,10,12)/b3-2+ |
InChI Key |
KKDCCFYRSXQPAK-NSCUHMNNSA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CNC(=O)N1 |
Canonical SMILES |
CNC(=O)C=CC1=CNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)
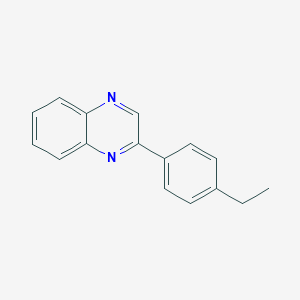
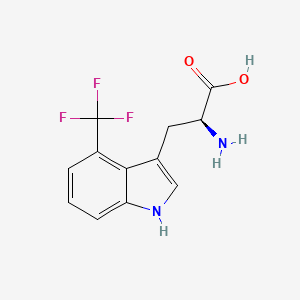
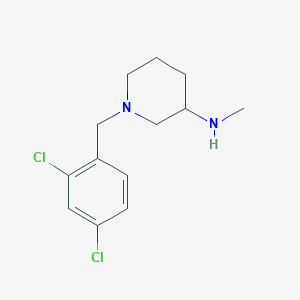
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)

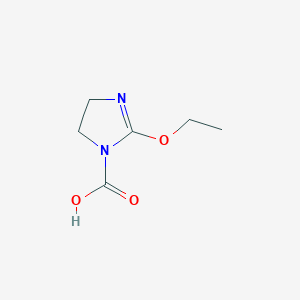
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
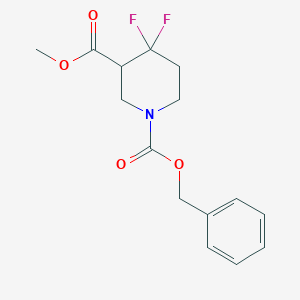
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
